molecular formula C8H6BrFO3 B14030674 4-Bromo-2-fluoro-3-hydroxy-5-methylbenzoic acid

4-Bromo-2-fluoro-3-hydroxy-5-methylbenzoic acid

Cat. No.: B14030674
M. Wt: 249.03 g/mol
InChI Key: FNENUTFPEGPBDE-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-hydroxy-5-methylbenzoic acid is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, hydroxyl, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-hydroxy-5-methylbenzoic acid typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where bromine and fluorine are introduced to the benzene ring. The hydroxyl group can be added through a hydroxylation reaction, and the methyl group is introduced via Friedel-Crafts alkylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process often includes the use of catalysts to enhance reaction rates and yields. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-hydroxy-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used.

Major Products

    Oxidation: Formation of 4-Bromo-2-fluoro-5-methylbenzoic acid.

    Reduction: Formation of 4-Bromo-2-fluoro-3-hydroxy-5-methylbenzene.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-fluoro-3-hydroxy-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-hydroxy-5-methylbenzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-fluoro-2-methylbenzoic acid
  • 5-Bromo-4-fluoro-2-methylbenzoic acid
  • 4-Bromo-2-fluorobenzoic acid

Uniqueness

4-Bromo-2-fluoro-3-hydroxy-5-methylbenzoic acid is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

IUPAC Name

4-bromo-2-fluoro-3-hydroxy-5-methylbenzoic acid

InChI

InChI=1S/C8H6BrFO3/c1-3-2-4(8(12)13)6(10)7(11)5(3)9/h2,11H,1H3,(H,12,13)

InChI Key

FNENUTFPEGPBDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Br)O)F)C(=O)O

Origin of Product

United States

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